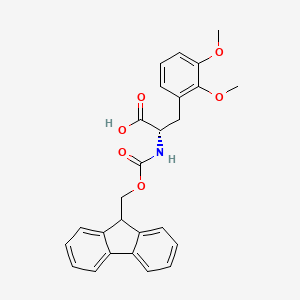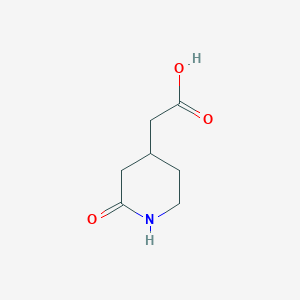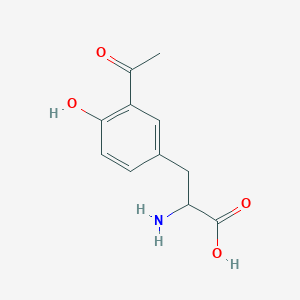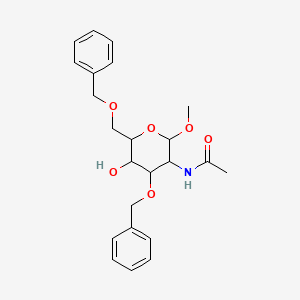![molecular formula C25H33BrO6 B12286043 12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[108002,904,8013,18]icosa-14,17-dien-16-ona es un compuesto orgánico complejo con una estructura pentacíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-ona implica múltiples pasos, comenzando con precursores orgánicos más simples. Los pasos clave generalmente incluyen:
Formación del núcleo pentacíclico: Esto se logra a través de una serie de reacciones de ciclación, a menudo involucrando reacciones de Diels-Alder y otros procesos pericíclicos.
Introducción de grupos funcionales: Los grupos bromo, hidroxilo e hidroxiacil se introducen a través de reacciones de halogenación, hidroxilación y acetilación selectivas, respectivamente.
Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para garantizar una alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores más eficientes, mejores condiciones de reacción y métodos de purificación escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-ona sufre varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Nucleófilos como azida de sodio o tiourea en condiciones suaves.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que se pueden utilizar posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en síntesis orgánica.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-ona involucra su interacción con objetivos y vías moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, modulando su actividad. Por ejemplo, los grupos hidroxilo y carbonilo pueden formar enlaces de hidrógeno con residuos del sitio activo, mientras que el átomo de bromo puede participar en el enlace halógeno.
Comparación Con Compuestos Similares
Compuestos Similares
- 11-Hidroxi-12-metoxiabietatrieno
- 17beta-Hidroxi-17-metilandrosta-4,9(11)-dien-3-ona
- 12-(3-Bromofenil)-12-azapentaciclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaeno
Singularidad
12-Bromo-11-hidroxi-8-(2-hidroxiacil)-9,13-dimetil-6-propil-5,7-dioxapentaciclo[108002,904,8
Propiedades
IUPAC Name |
12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33BrO6/c1-4-5-21-31-20-11-17-16-7-6-14-10-15(28)8-9-22(14,2)24(16,26)18(29)12-23(17,3)25(20,32-21)19(30)13-27/h8-10,16-18,20-21,27,29H,4-7,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCBAYFDFDDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)



![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)

![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)

